molecular formula C18H19N3O2 B2513502 N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide CAS No. 1328391-55-4

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide

Cat. No. B2513502
CAS RN: 1328391-55-4
M. Wt: 309.369
InChI Key: TUUHDVOQMDXRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide” likely includes a pyrrolidine ring, a benzyl group, and a pyridine-3-carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

1. Role in Analgesic Properties Research

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide derivatives have been studied for their potential in enhancing analgesic properties. One study focused on the chemical modification of the pyridine moiety of the molecule, specifically targeting the displacement of the methyl group in position 8 of pyrido[1,2-a]pyrimidine nucleus, to optimize the biological properties of these derivatives. It was observed that certain modifications led to increased biological activity, particularly in para-substituted derivatives, indicating their potential as new analgesics (Ukrainets et al., 2015).

2. Complexation Properties with Lanthanides

The complexation properties of a similar compound, N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA), with trivalent lanthanides were explored. It was found that MeTolBIZA can coordinate with lanthanide ions as a tridentate ligand via two nitrogen atoms and one oxygen atom in the amide group. The study provided insights into the structural character of these complexes, revealing that the stability of metal–ligand complexes decreases with the increase of atomic number of lanthanide, attributed to steric hindrance between ligand molecules (Kobayashi et al., 2019).

Future Directions

The use of pyrrolidine as a scaffold in drug discovery is a promising area of research . The ability to modify the pyrrolidine ring and introduce various functional groups allows for the generation of a diverse range of compounds with potential biological activity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-9-15(10-20-18(23)16-7-4-8-19-11-16)13-21(17)12-14-5-2-1-3-6-14/h1-8,11,15H,9-10,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHDVOQMDXRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.